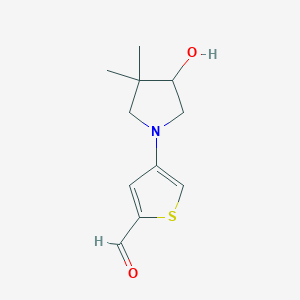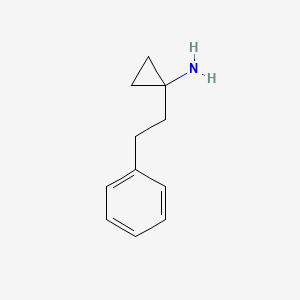
3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is an organic compound with the molecular formula C12H13NOS It features a benzonitrile group attached to a thiolane ring, which is further substituted with a hydroxyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde derivatives with hydroxylamine hydrochloride to form benzonitrile derivatives . The reaction typically requires mild conditions and can be catalyzed by acids or ionic liquids, which act as both solvents and catalysts .
Industrial Production Methods
Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen to form benzonitrile . This method is advantageous due to its scalability and cost-effectiveness. Additionally, the use of ionic liquids as catalysts in the synthesis process has been explored to enhance yield and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the production of dyes, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding its interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzonitrile: This compound features a similar benzonitrile group but with different substituents, leading to distinct chemical properties.
Benzonitrile: A simpler compound with a single nitrile group attached to a benzene ring, used as a precursor in various chemical syntheses.
Uniqueness
3-(3-Hydroxy-4-methylthiolan-3-yl)benzonitrile is unique due to the presence of the thiolane ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
3-(3-hydroxy-4-methylthiolan-3-yl)benzonitrile |
InChI |
InChI=1S/C12H13NOS/c1-9-7-15-8-12(9,14)11-4-2-3-10(5-11)6-13/h2-5,9,14H,7-8H2,1H3 |
InChI Key |
RKFMWIDPXFEFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSCC1(C2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(1-Aminopropyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B15259279.png)

![2-[7-Nitro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B15259297.png)




![2-(4-{[(Benzyloxy)carbonyl]amino}-2-fluorophenyl)acetic acid](/img/structure/B15259333.png)
![N-[(1R,4r)-4-methylcyclohexyl]piperazine-1-carboxamide](/img/structure/B15259335.png)
![1-[(3-Methoxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15259349.png)
![2-[(1-Ethyl-1H-indol-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B15259355.png)


methanol](/img/structure/B15259377.png)
